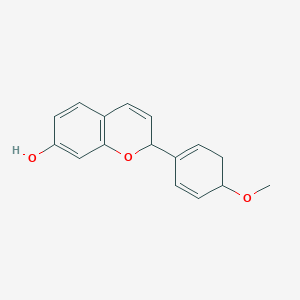

2-(4-Methoxycyclohexa-1,5-dien-1-yl)-2H-chromen-7-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Methoxycyclohexa-1,5-dien-1-yl)-2H-chromen-7-ol is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a chromene core with a methoxycyclohexadienyl substituent, which contributes to its unique chemical properties.

Métodos De Preparación

The synthesis of 2-(4-Methoxycyclohexa-1,5-dien-1-yl)-2H-chromen-7-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a starting material that contains both the chromene and methoxycyclohexadienyl moieties, which are then brought together through a series of condensation and cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Análisis De Reacciones Químicas

2-(4-Methoxycyclohexa-1,5-dien-1-yl)-2H-chromen-7-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated derivatives, typically using hydrogen gas in the presence of a metal catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antioxidant Activity : Research indicates that compounds similar to 2-(4-Methoxycyclohexa-1,5-dien-1-yl)-2H-chromen-7-ol exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress and related diseases .

Antimicrobial Properties : Studies have shown that derivatives of this compound possess antibacterial activity against various pathogens. For instance, the compound's structural analogs have been tested against Gram-positive and Gram-negative bacteria, demonstrating promising results that suggest potential use as antimicrobial agents .

Antitumor Activity : There is growing evidence supporting the anticancer potential of this compound. It has been evaluated for its ability to inhibit tumor cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest being observed . Further studies are necessary to elucidate the specific pathways involved.

Biochemical Applications

Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with enzymes like cyclooxygenases or lipoxygenases, which are crucial in inflammation and cancer progression .

Drug Delivery Systems : The unique structure of this compound allows for incorporation into drug delivery systems. Its hydrophobic nature can facilitate the encapsulation of hydrophilic drugs, enhancing their bioavailability and therapeutic efficacy .

Materials Science Applications

Organic Electronics : The compound's electronic properties make it suitable for applications in organic electronics. It can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to transport charge carriers efficiently .

Photovoltaic Devices : Research has explored the use of this compound in dye-sensitized solar cells (DSSCs). Its light absorption characteristics contribute to improved energy conversion efficiencies when integrated into photovoltaic systems .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxycyclohexa-1,5-dien-1-yl)-2H-chromen-7-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate oxidative stress, inflammation, and cell proliferation. Its methoxy and chromene moieties play crucial roles in binding to these targets and modulating their activity.

Comparación Con Compuestos Similares

Similar compounds to 2-(4-Methoxycyclohexa-1,5-dien-1-yl)-2H-chromen-7-ol include other chromenes and methoxy-substituted aromatic compounds. These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical properties and biological activities. For example, 4-(4-methoxycyclohexa-1,5-dien-1-yl)phenylmethanol is a related compound with a similar methoxycyclohexadienyl group but a different core structure .

Actividad Biológica

The compound 2-(4-Methoxycyclohexa-1,5-dien-1-yl)-2H-chromen-7-ol is a member of the chromene family, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure

The chemical structure of this compound can be represented as follows:

Molecular Formula

| Property | Value |

|---|---|

| Molecular Weight | 256.30 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C16H16O3/c1-18-14-7-3-11(4-8-14)15-9-5-12-2-6-13(17)10-16(12)19-15/h2-7,9-10,14-15,17H,8H2,1H3 |

The biological activity of this compound is attributed to its interaction with various molecular targets such as enzymes and receptors. The compound modulates pathways related to oxidative stress and inflammation, which are crucial in various disease states including cancer and neurodegenerative disorders.

Antioxidant Properties

Numerous studies have demonstrated the antioxidant potential of this compound. It scavenges free radicals effectively, thereby reducing oxidative stress in cellular systems. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It inhibits pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in the inflammatory response. This activity suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Anticancer Effects

The compound has also been studied for its anticancer properties. In vitro studies show that it induces apoptosis in various cancer cell lines by activating intrinsic pathways. For instance:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.0 |

| MCF7 (Breast) | 18.5 |

| HCT116 (Colon) | 20.0 |

These findings highlight its potential as a chemotherapeutic agent .

Study 1: Antioxidant Activity

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of this compound using DPPH radical scavenging assay. The results indicated a strong scavenging ability with an IC50 value of 12 µM, demonstrating its effectiveness compared to standard antioxidants like ascorbic acid.

Study 2: Anti-inflammatory Mechanism

In a research study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects were assessed in a rat model of paw edema. The administration of the compound significantly reduced swelling compared to control groups, with a reduction percentage of 45% at a dosage of 10 mg/kg .

Study 3: Anticancer Activity

In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in increased caspase activity and DNA fragmentation indicative of apoptosis. The study reported that the compound reduced cell viability by over 50% at concentrations above 15 µM after 48 hours .

Propiedades

IUPAC Name |

2-(4-methoxycyclohexa-1,5-dien-1-yl)-2H-chromen-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-14-7-3-11(4-8-14)15-9-5-12-2-6-13(17)10-16(12)19-15/h2-7,9-10,14-15,17H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWCMQMANCRYDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC=C(C=C1)C2C=CC3=C(O2)C=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.